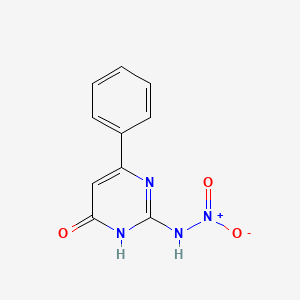

2-(nitroamino)-6-phenylpyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Nitroamino)-6-phenylpyrimidin-4(3H)-on ist eine heterocyclische Verbindung, die einen Pyrimidinring aufweist, der in 2-Stellung mit einer Nitroaminogruppe und in 6-Stellung mit einer Phenylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(Nitroamino)-6-phenylpyrimidin-4(3H)-on beinhaltet typischerweise die Nitrierung von 6-Phenylpyrimidin-4(3H)-on. Dies kann durch Reaktion von 6-Phenylpyrimidin-4(3H)-on mit einem Nitriermittel wie Salpetersäure in Gegenwart eines Katalysators wie Schwefelsäure erreicht werden. Die Reaktionsbedingungen beinhalten in der Regel die Aufrechterhaltung einer niedrigen Temperatur, um den exothermen Charakter des Nitrierungsprozesses zu kontrollieren.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann einen kontinuierlichen Prozess beinhalten, bei dem die Nitrierungsreaktion in einer kontrollierten Umgebung durchgeführt wird, um Sicherheit und Effizienz zu gewährleisten. Der Einsatz von automatisierten Systemen zur Überwachung und Anpassung der Reaktionsparameter kann dazu beitragen, die Produktion zu skalieren und gleichzeitig die Produktqualität zu erhalten.

Arten von Reaktionen:

Oxidation: Die Nitroaminogruppe kann oxidiert werden, um Nitroso-Derivate zu bilden.

Reduktion: Die Nitroaminogruppe kann unter Verwendung von Reduktionsmitteln wie Zinn(II)-chlorid in Salzsäure zu einer Aminogruppe reduziert werden.

Substitution: Die Phenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung der Verbindung ermöglicht.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid in sauren Bedingungen.

Reduktion: Zinn(II)-chlorid in Salzsäure oder katalytische Hydrierung.

Substitution: Elektrophile wie Halogene oder Nitrogruppen in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

Oxidation: Bildung von Nitroso-Derivaten.

Reduktion: Bildung von 2-Amino-6-phenylpyrimidin-4(3H)-on.

Substitution: Verschiedene substituierte Phenyl-Derivate, abhängig von dem verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

2-(Nitroamino)-6-phenylpyrimidin-4(3H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.

Medizin: Erforscht auf sein Potenzial als Antikrebsmittel und antimikrobielles Mittel.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit bestimmten elektronischen oder optischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(Nitroamino)-6-phenylpyrimidin-4(3H)-on beinhaltet seine Wechselwirkung mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren. Die Nitroaminogruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, während die Phenylgruppe an π-π-Stapelwechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität des Zielproteins modulieren und so die gewünschte biologische Wirkung hervorrufen.

Ähnliche Verbindungen:

2-Amino-6-phenylpyrimidin-4(3H)-on: Fehlt die Nitrogruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.

2-(Nitroamino)-4-phenylpyrimidin-6(3H)-on: Isomer mit unterschiedlichem Substitutionsschema, das zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

2-(Nitroamino)-6-methylpyrimidin-4(3H)-on: Methylgruppe anstelle von Phenyl, beeinflusst seine Hydrophobizität und Reaktivität.

Einzigartigkeit: 2-(Nitroamino)-6-phenylpyrimidin-4(3H)-on ist aufgrund des Vorhandenseins sowohl der Nitroamino- als auch der Phenylgruppe einzigartig, die unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen ermöglicht vielseitige Anwendungen in verschiedenen Forschungsbereichen.

Wirkmechanismus

The mechanism of action of 2-(nitroamino)-6-phenylpyrimidin-4(3H)-one involves its interaction with biological targets such as enzymes or receptors. The nitroamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

2-Amino-6-phenylpyrimidin-4(3H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-(Nitroamino)-4-phenylpyrimidin-6(3H)-one: Isomer with different substitution pattern, leading to different chemical and biological properties.

2-(Nitroamino)-6-methylpyrimidin-4(3H)-one: Methyl group instead of phenyl, affecting its hydrophobicity and reactivity.

Uniqueness: 2-(Nitroamino)-6-phenylpyrimidin-4(3H)-one is unique due to the presence of both nitroamino and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Eigenschaften

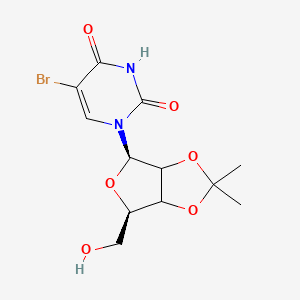

CAS-Nummer |

56741-96-9 |

|---|---|

Molekularformel |

C10H8N4O3 |

Molekulargewicht |

232.20 g/mol |

IUPAC-Name |

N-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)nitramide |

InChI |

InChI=1S/C10H8N4O3/c15-9-6-8(7-4-2-1-3-5-7)11-10(12-9)13-14(16)17/h1-6H,(H2,11,12,13,15) |

InChI-Schlüssel |

WRVVDIKBWXPRMX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)